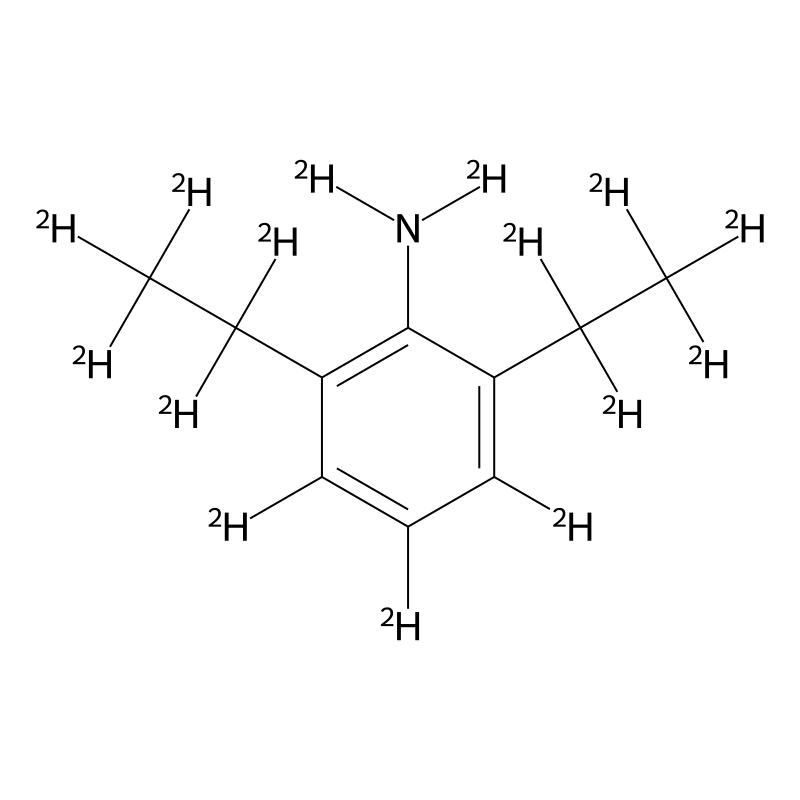

2,6-Diethylaniline-d15

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,6-Diethylaniline-d15 is a deuterated form of 2,6-diethylaniline, a compound with the molecular formula and a molecular weight of approximately 149.233 g/mol. The compound is characterized by its two ethyl groups attached to the aniline structure at the 2 and 6 positions on the benzene ring. The deuterated version replaces hydrogen atoms with deuterium, enhancing its utility in various analytical applications, particularly in spectroscopy and nuclear magnetic resonance (NMR) studies .

The mechanism of action of 2,6-Diethylaniline-d15 depends on the specific application in scientific research. Its use often leverages the properties of deuterium isotope substitution:

Isotope Tracing in Drug Development

Deuterium labeling is a prevalent technique in medicinal chemistry for investigating the fate of drugs within the body. By replacing hydrogen atoms with deuterium in specific locations of a drug molecule, scientists can track its metabolism and pharmacokinetic profile . 2,6-Diethylaniline-d15 serves as a valuable tool in this context. Researchers can incorporate it into a drug candidate and monitor its metabolic pathways by analyzing the position of the deuterium label in the resulting metabolites. This information helps optimize drug design by providing insights into factors like absorption, distribution, metabolism, and excretion (ADME) .

- Oxidation: This compound can be oxidized to form nitro compounds or quinones. The presence of the ethyl groups can influence the reactivity and stability of the resulting products .

- Acylation: It can undergo acylation reactions to form amides, which are important in synthesizing various pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution: Due to the electron-donating nature of the ethyl groups, 2,6-diethylaniline-d15 is more reactive towards electrophiles, facilitating substitution reactions at the aromatic ring.

The synthesis of 2,6-diethylaniline-d15 typically involves the following methods:

- Deuterated Reagents: Using deuterated ethyl bromide or deuterated ethyl iodide in a nucleophilic substitution reaction with aniline derivatives can yield 2,6-diethylaniline-d15.

- Reduction of Nitro Compounds: Starting from deuterated nitro compounds derived from substituted benzenes followed by reduction can also produce this compound.

- Direct Synthesis: A more straightforward method involves reacting deuterated anilines with ethyl halides under basic conditions to introduce ethyl groups at the desired positions on the benzene ring .

2,6-Diethylaniline-d15 is primarily used in:

- Analytical Chemistry: Its unique isotopic labeling allows for precise tracking in NMR spectroscopy and mass spectrometry.

- Research: It serves as a standard or internal reference in studies involving amine chemistry and reaction mechanisms.

- Pharmaceutical Development: The compound may be used in drug synthesis where isotopic labeling is beneficial for understanding metabolic pathways .

Interaction studies involving 2,6-diethylaniline-d15 have focused on its behavior in various solvents and its interaction with other compounds. For instance:

- Solvent Effects: Studies have shown that solvent polarity significantly affects the spectral properties of 2,6-diethylaniline-d15 when used as a probe in spectroscopic techniques.

- Complex Formation: It has been evaluated for its ability to form complexes with electron acceptors like iodine, which is crucial for understanding charge transfer processes in organic reactions .

Several compounds are structurally similar to 2,6-diethylaniline-d15. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Aniline | 62-53-3 | Basic amine structure without alkyl substitutions |

| N,N-Diethyl aniline | 91-66-7 | Contains two ethyl groups but lacks aromatic substitutions |

| 4-Ethylaniline | 104-88-1 | Ethyl group at para position; different reactivity profile |

| 2-Ethylaniline | 95-96-1 | Ethyl group at ortho position; distinct steric effects |

These compounds differ from 2,6-diethylaniline-d15 mainly in their substitution patterns and resulting chemical properties. The presence of two ethyl groups at specific positions on the benzene ring gives 2,6-diethylaniline-d15 unique reactivity and stability characteristics compared to its analogs.

The deuteration of aromatic amines, particularly substituted anilines like 2,6-diethylaniline, requires specialized catalytic approaches that can effectively promote hydrogen-deuterium exchange while maintaining the structural integrity of the substrate. The choice between heterogeneous and homogeneous catalytic systems depends on factors including selectivity requirements, functional group tolerance, and the desired degree of deuterium incorporation.

Heterogeneous Catalysis with Transition Metal Catalysts

Heterogeneous catalytic systems have emerged as powerful platforms for the deuteration of aromatic amines, offering advantages in terms of catalyst recovery, operational simplicity, and scalability. Recent developments in heterogeneous iron-catalyzed deuteration have shown particular promise for large-scale synthesis of deuterated building blocks [2]. The biomass-derived iron catalyst system allows for selective deuteration of anilines using deuterium oxide as the deuterium source under hydrogen pressure, achieving reliable deuterium incorporation levels exceeding 90 percent on multi-gram scales [2].

The mechanism of heterogeneous iron-catalyzed deuteration involves the activation of deuterium oxide through in situ reduction of iron oxides on the catalyst surface in the presence of hydrogen [2]. This process enables the formation of active deuterium species that can undergo exchange with aromatic carbon-hydrogen bonds. For aniline substrates, the reaction demonstrates excellent functional group tolerance, including compatibility with ether, thioether, acetyl, and halide substituents without affecting regioselectivity [2].

Manganese-based heterogeneous catalysts represent another significant advancement in deuteration methodology [3] [4]. These catalysts can be conveniently synthesized and demonstrate high deuterium incorporation using deuterium oxide as the isotope source [3]. The manganese catalytic system has been successfully applied to the labeling of natural products and marketed drugs, suggesting broad applicability for pharmaceutical compounds [4].

The optimization of heterogeneous catalytic systems requires careful consideration of reaction parameters including temperature, pressure, catalyst loading, and reaction time. Temperature effects are particularly critical, as elevated temperatures generally promote faster exchange rates but may also lead to unwanted side reactions or catalyst deactivation. Pressure conditions must be optimized to maintain adequate hydrogen coverage on the catalyst surface while avoiding excessive deuterium gas consumption.

Homogeneous Deuteration Approaches

Homogeneous catalytic systems offer distinct advantages in terms of selectivity control and mechanistic understanding, though they may present challenges in catalyst recovery and purification. Palladium-catalyzed nondirected deuteration represents one of the most developed homogeneous approaches for aromatic deuteration [5]. The use of highly active nitrogen-nitrogen bidentate ligands containing nitrogen-acylsulfonamide groups enables high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [5].

The palladium-catalyzed system demonstrates extraordinary functional group tolerance, allowing for late-stage isotopic labeling of pharmaceutically relevant scaffolds [5]. The protocol employs deuterium oxide as a convenient and readily available deuterium source, making it practical for synthetic applications. The reversible nature of the carbon-hydrogen activation step ensures thermodynamic control over the deuteration process, leading to high incorporation levels.

Recent developments in homogeneous palladium catalysis have focused on dehalogenative deuteration using zinc acetate as a critical additive [6]. This system enables deuteration of aryl bromides and chlorides with deuterium gas, achieving higher hydrogen isotope incorporation than existing heterogeneous catalytic systems [6]. The homogeneous approach demonstrates excellent tolerance towards various functional groups and exhibits higher deuterium incorporation efficiency compared to traditional heterogeneous methods.

Rhodium-based homogeneous catalysts have shown particular utility for orthogonal deuteration of acidic aromatic compounds [7]. Cationic rhodium(III) complexes can catalyze carbon-hydrogen exchange with deuterium using deuterium oxide as both deuterium source and solvent [7]. This approach is particularly valuable for carboxylic acid-containing substrates, where the carboxyl group can serve as a directing group for regioselective deuteration.

The development of iridium-based homogeneous catalysts has provided complementary selectivity patterns to existing methods [8]. Supported iridium nanoparticles enable selective deuteration at para and meta carbon-hydrogen bonds while leaving ortho carbon-hydrogen and carbon(sp3)-hydrogen bonds intact [8]. This selectivity profile offers unique opportunities for positional control in deuteration reactions.

Solvent Systems and Reaction Optimization

The selection and optimization of solvent systems play a crucial role in achieving high deuterium incorporation levels and reaction efficiency. The choice of solvent affects multiple aspects of the deuteration process, including catalyst solubility, substrate activation, deuterium source availability, and product stability.

Deuterium oxide represents the most economically attractive deuterium source for large-scale synthesis, though its use requires careful optimization of reaction conditions to maximize incorporation efficiency [9]. The development of deuterium ion diffusion-based electrochemical systems has demonstrated the potential for high-throughput deuteration using pure deuterium oxide as the deuterium source [9]. These systems achieve over 99 percent selectivity with Faradaic efficiencies exceeding 72 percent for model substrates [9].

Polar aprotic solvents have shown particular utility in electrochemical deuteration protocols [10]. Dimethylformamide emerges as an optimal solvent choice for electrochemical dehalogenative deuteration, providing superior performance compared to dimethyl sulfoxide or acetonitrile [10]. The choice of solvent significantly influences both conversion efficiency and deuterium incorporation levels in electrochemical systems [10].

The use of deuterated solvents, particularly deuterated dimethyl sulfoxide, has proven effective for base-mediated deuteration reactions [11]. The electronic effects of substrates play a crucial role in controlling the degree of deuteration, with the solvent serving as both reaction medium and deuterium source [11]. Optimization studies have shown that the presence of potassium hydroxide promotes hydrogen-deuterium exchange between deuterated dimethyl sulfoxide and water, facilitating deuterium incorporation [11].

Temperature optimization is critical for maximizing deuteration efficiency while minimizing unwanted side reactions. For acid-catalyzed deuteration using deuterated trifluoromethanesulfonic acid, room temperature conditions enable effective hydrogen-deuterium exchange for most para-substituted aromatic amine derivatives [12]. The mild conditions preserve optical activity in chiral substrates while achieving high degrees of aromatic deuteration [12].

Pressure effects on deuteration efficiency have been systematically studied for various catalytic systems. The biomass-derived iron catalyst system requires hydrogen pressure to achieve optimal performance, with the pressure facilitating in situ reduction of iron oxides on the catalyst surface [2]. The hydrogen pressure also serves to suppress unwanted side reactions and maintain catalyst activity throughout the reaction.

Purification Strategies for High Isotopic Purity

The achievement of pharmaceutical-grade isotopic purity requires sophisticated purification strategies that can effectively separate isotopomers while preserving the deuterium label. The purification of deuterated compounds presents unique challenges due to the similar physical and chemical properties of isotopomers and the potential for deuterium-hydrogen back-exchange during purification processes.

Column chromatography remains the most widely used purification technique for deuterated compounds, though optimization of conditions is critical to prevent isotope scrambling [13]. The use of deuterated solvents during chromatographic separation helps minimize back-exchange, while temperature control prevents thermal decomposition or rearrangement. Silica gel column chromatography using ethyl acetate and cyclohexane mixtures has proven effective for purifying deuterated aromatic compounds with deuteration rates exceeding 98 percent [13].

High-performance liquid chromatography provides enhanced resolution for isotopomer separation, particularly when combined with mass spectrometric detection [14]. The National Deuteration Facility employs high-performance liquid chromatography as part of their comprehensive analytical and purification workflow for deuterated molecules [14]. The combination of multiple purification techniques ensures achievement of the required isotopic purity levels for pharmaceutical applications.

The development of specialized purification protocols for deuterated compounds has focused on minimizing exposure to protic solvents and controlling environmental humidity. The use of inert atmospheres during purification prevents adventitious hydrogen-deuterium exchange with atmospheric moisture. Storage under controlled conditions, including low temperature and inert atmosphere, helps preserve isotopic integrity during extended storage periods.

Recrystallization techniques have been adapted for deuterated compounds by employing deuterated solvents and controlling crystallization conditions to prevent isotope scrambling. The choice of recrystallization solvent must balance solubility considerations with the need to maintain deuterium incorporation levels. Temperature control during recrystallization prevents thermal decomposition while promoting selective crystallization of the desired isotopomer.

Analytical Verification Techniques

The comprehensive characterization of deuterated compounds requires multiple analytical techniques that can accurately determine both the degree of deuterium incorporation and the positional distribution of deuterium atoms. The analytical verification of 2,6-Diethylaniline-d15 necessitates techniques capable of distinguishing between different isotopomers and quantifying isotopic purity at pharmaceutical-grade levels.

Mass Spectrometric Analysis of Deuterium Incorporation

Mass spectrometry serves as the primary analytical technique for determining the overall degree of deuterium incorporation in labeled compounds. The mass difference between hydrogen and deuterium (1.006 Da) provides a clear signature for deuterium incorporation that can be quantified through careful analysis of isotopologue distributions [15].

The analysis of deuterated compounds by mass spectrometry requires consideration of natural isotopic abundance patterns and the statistical distribution of deuterium atoms within the molecule [15]. For peptides and proteins undergoing hydrogen-deuterium exchange, the isotopic distribution typically follows a Gaussian pattern rather than the natural abundance Cauchy distribution due to the random nature of deuterium incorporation and potential back-exchange processes [15].

High-resolution mass spectrometry enables precise determination of molecular composition and can distinguish between different isotopomers based on exact mass measurements. The use of electrospray ionization coupled with high-resolution mass analysis provides sensitive detection of deuterated compounds while minimizing fragmentation that could lead to deuterium loss [16].

The development of automated data analysis workflows for hydrogen-deuterium exchange mass spectrometry has improved the accuracy and throughput of deuterium quantification [16]. These approaches employ tandem mass spectrometry to simultaneously confirm peptide identification and authenticate deuteration calculations through analysis of fragment ion patterns [16].

For small molecule deuterated compounds like 2,6-Diethylaniline-d15, direct molecular ion analysis provides straightforward quantification of deuterium incorporation. The mass shift of +15 Da relative to the non-deuterated compound clearly indicates the presence of 15 deuterium atoms [1]. Integration of isotopologue peaks in the mass spectrum allows calculation of isotopic purity and identification of incompletely deuterated species.

Nuclear Magnetic Resonance Spectral Characterization

Nuclear magnetic resonance spectroscopy provides unparalleled information about the positional distribution of deuterium atoms within molecular structures. The magnetic properties of deuterium differ significantly from those of hydrogen, enabling distinct analysis of deuterated and non-deuterated positions [17].

Carbon-13 nuclear magnetic resonance spectroscopy with simultaneous proton and deuterium decoupling enables quantitative analysis of deuterium incorporation at specific molecular sites [17]. Deuterium-induced isotope shifts of quaternary carbon-13 resonances neighboring deuterated sites provide a sensitive method for quantifying site-specific deuteration levels [17]. This approach is particularly valuable for analyzing non-specifically or randomly deuterated compounds where conventional integration methods may be insufficient [17].

The use of deuterated solvents in nuclear magnetic resonance analysis prevents interference from solvent hydrogen atoms while providing reference standards for chemical shift calibration [18]. For deuterated aromatic compounds, the absence of aromatic proton signals in proton nuclear magnetic resonance spectra provides direct evidence of successful deuteration [18].

Two-dimensional nuclear magnetic resonance techniques can provide detailed structural information about deuterated compounds, including confirmation of substitution patterns and identification of any non-deuterated positions. Heteronuclear single quantum coherence spectroscopy can reveal carbon-hydrogen correlations for any remaining non-deuterated positions, enabling assessment of deuteration completeness.

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of deuterium atoms within the molecular structure. Though deuterium has a lower magnetic sensitivity compared to hydrogen, modern high-field instruments can provide adequate sensitivity for structural characterization of highly deuterated compounds. The chemical shifts of deuterium nuclei closely parallel those of the corresponding hydrogen atoms, enabling straightforward spectral interpretation.

The quantitative analysis of deuterium incorporation by nuclear magnetic resonance requires careful attention to relaxation times and pulse sequences to ensure accurate integration. The different relaxation properties of deuterium compared to hydrogen necessitate optimization of acquisition parameters to achieve reliable quantitative results. The use of internal standards and appropriate relaxation delays ensures accurate determination of deuteration levels.

Temperature-dependent nuclear magnetic resonance studies can provide information about the stability of deuterium labels and potential exchange processes. Elevated temperature experiments can reveal positions susceptible to deuterium-hydrogen exchange, enabling optimization of storage and handling conditions to preserve isotopic integrity.

Boiling Point and Density Modifications

The replacement of hydrogen atoms with deuterium in 2,6-diethylaniline-d15 results in significant modifications to its fundamental physicochemical properties. The molecular weight increases from 149.23 g/mol for the non-deuterated compound to 164.33 g/mol for the fully deuterated analog, representing an increase of approximately 10.1% [1] [2]. This mass enhancement directly influences the compound's density characteristics.

The density of 2,6-diethylaniline-d15 at 25°C is reported as 0.966 g/mL [1] [2], which represents a notable increase compared to the non-deuterated compound's density range of 0.906-0.912 g/mL [3] [4]. This density modification, amounting to approximately 6-7% increase, exemplifies the substantial impact of complete deuteration on bulk physical properties.

Interestingly, the boiling point remains essentially unchanged at 243°C for both the deuterated and non-deuterated forms [1] [2]. This observation aligns with established deuteration effects where boiling point changes are typically minimal for aromatic compounds [5] [6]. The maintenance of identical boiling points suggests that intermolecular forces, particularly van der Waals interactions and potential hydrogen bonding capabilities, remain fundamentally similar despite the isotopic substitution.

Research on deuterated pharmaceutical compounds has demonstrated that deuteration can either increase or decrease melting points depending on the molecular structure and crystal packing [5]. For flurbiprofen-d8, deuteration resulted in a lower melting point (110.5°C) compared to the parent compound (115.1°C) [5]. However, specific melting point data for 2,6-diethylaniline-d15 has not been definitively established in the available literature.

Solubility Characteristics in Organic Media

The solubility profile of 2,6-diethylaniline-d15 in organic media demonstrates the complex interplay between isotopic substitution and intermolecular interactions. The parent compound, 2,6-diethylaniline, exhibits limited water solubility of 0.67 g/L at 26.7°C [3] but shows good solubility in various organic solvents including chloroform, methanol, and dichloromethane [7] [8].

Studies on deuterated compounds have revealed that deuteration can significantly affect solubility characteristics. In the case of flurbiprofen-d8, the solubility increased by approximately 2-fold compared to the parent compound [5]. This enhancement was attributed to altered interaction energies between the deuterated drug and water molecules, as calculated using multi-component density functional theory methods [5].

For 2,6-diethylaniline-d15, the compound maintains solubility in organic solvents such as dimethylformamide (15 mg/mL), dimethyl sulfoxide (10 mg/mL), and ethanol (3 mg/mL) [8]. The retention of organic solvent compatibility ensures the compound's utility in synthetic applications and analytical procedures. Spectroscopic studies have frequently employed chloroform, dichloromethane, and carbon tetrachloride as solvents for charge-transfer complex formation studies [9].

The solubility behavior is fundamentally influenced by the aromatic amine character of the molecule. The amino group provides potential for hydrogen bonding interactions, while the ethyl substituents and aromatic ring contribute hydrophobic character [10]. The deuteration of the ethyl groups and aromatic positions does not significantly alter the electronic distribution but may affect vibrational modes that influence solvation dynamics [5] [11].

Spectroscopic Signature Analysis

UV-Vis Absorption Patterns

Aniline derivatives, including 2,6-diethylaniline, exhibit characteristic ultraviolet-visible absorption patterns due to their aromatic amine structure. The compound is expected to absorb light in the environmental UV spectrum above 290 nm [12], which is typical for aniline compounds with extended conjugation between the amino group and the aromatic ring.

The UV-visible absorption characteristics arise from π→π* transitions within the aromatic system and n→π* transitions involving the nitrogen lone pair electrons. The presence of ethyl substituents at the 2,6-positions introduces steric hindrance that affects the planarity of the amino group relative to the benzene ring, potentially influencing the electronic transitions [13].

Spectroscopic studies of 2,6-diethylaniline have demonstrated its utility as an electron donor in charge-transfer complex formation with iodine as a sigma-acceptor [9]. These complexes exhibit characteristic absorption bands that provide insight into the electronic properties of the donor molecule. The formation constants and spectral characteristics of these complexes are influenced by solvent polarity and the molecular structure of the donor [9].

For the deuterated analog, 2,6-diethylaniline-d15, the UV-visible absorption patterns are expected to remain essentially unchanged since deuteration does not significantly alter electronic transitions. The substitution of hydrogen with deuterium primarily affects vibrational rather than electronic energy levels [14]. However, subtle changes in vibrational fine structure may be observable in high-resolution spectra.

Infrared Vibrational Mode Shifts

The infrared spectroscopic signature of 2,6-diethylaniline-d15 provides the most direct evidence of deuteration effects through characteristic vibrational frequency shifts. Deuterium substitution typically results in isotopic frequency ratios (νH/νD) of approximately 1.35-1.41 for hydrogen-deuterium vibrational modes [15], following the reduced mass relationship for harmonic oscillators.

The infrared spectrum of the deuterated compound exhibits several key modifications compared to the parent molecule. The most prominent changes occur in the high-frequency region where C-H stretching vibrations (2800-3100 cm⁻¹) are replaced by C-D stretching vibrations appearing at lower frequencies (2100-2300 cm⁻¹) [16] [17]. This shift reflects the approximately √2 mass difference between hydrogen and deuterium atoms.

Specific vibrational mode assignments for deuterated aniline compounds include C-D stretching vibrations typically observed around 2280 cm⁻¹ [5]. The aromatic C-D stretching modes appear as characteristic bands in the 2200-2300 cm⁻¹ region, providing clear spectroscopic evidence of deuterium incorporation into the aromatic ring [14].

The amino group deuteration results in N-D stretching vibrations appearing at frequencies lower than the corresponding N-H stretches. Research on deuterated pharmaceutical compounds has shown that deuterium incorporation into amide groups can cause shifts in amide A and B bands into spectral regions that overlap with C-D signature peaks [14]. For 2,6-diethylaniline-d15, the N-D stretching modes are expected to appear in the 2400-2600 cm⁻¹ region.

Fingerprint region modifications (900-1700 cm⁻¹) include shifts of aromatic C-H bending modes to lower frequencies upon deuteration. These shifts typically follow the isotopic ratio relationships, with C-D bending modes appearing at frequencies approximately 1.37 times lower than their C-H counterparts [15]. The ethyl group deformation modes (CH₂ and CH₃ bending) similarly shift to lower frequencies (CD₂ and CD₃ modes) in the 950-1100 cm⁻¹ region [17].

Studies of deuterated ethyl acetate derivatives have demonstrated that selective deuteration allows for detailed assignment of vibrational modes [17]. For 2,6-diethylaniline-d15, the comprehensive deuteration pattern enables clear identification of each contributing vibrational mode through the systematic frequency shifts.

The infrared spectrum of 2,6-diethylaniline has been recorded and shows absorption bands characteristic of aromatic amines [18] [19]. The deuterated analog's spectrum would exhibit the characteristic "deuterium fingerprint" with C-D stretching bands replacing C-H bands, providing unambiguous identification of the isotopic substitution pattern.

Electrophilic Substitution Reactivity

Directed Ortho-Metalation Capabilities

The directed ortho-metalation (DoM) of 2,6-diethylaniline represents a sophisticated approach to regioselective aromatic functionalization. The amino group serves as a directing metalation group (DMG) through coordination of its lone pair electrons with lithium-based reagents [20] [21]. However, the steric bulk imposed by the ethyl substituents at the 2,6-positions significantly influences the accessibility and reactivity of the ortho positions.

The mechanism of directed ortho-metalation involves initial coordination between the amino nitrogen and an alkyllithium reagent, followed by deprotonation of the most acidic ortho position [20]. In 2,6-diethylaniline, both ortho positions (3 and 5) are potentially reactive, but the steric environment created by the ethyl groups may influence the regioselectivity of the metalation process.

Research on related diethylaniline derivatives has demonstrated that steric hindrance can substantially affect DoM reactivity . The bulky ethyl substituents in 2,6-diethylaniline may create a situation where the ortho-metalation occurs preferentially at one position over the other, or may require more forcing conditions compared to less sterically hindered analogs.

The DoM approach has been successfully applied to various aromatic amines and carbamates [21] [23]. For tertiary anilines and benzyl amines, the method provides excellent regioselectivity for ortho functionalization [20]. However, primary anilines like 2,6-diethylaniline may require protection of the amino group or conversion to a more suitable DMG such as a carbamate or amide to achieve optimal results.

The potential for anionic Fries rearrangement must also be considered when employing carbamate-protected versions of 2,6-diethylaniline in DoM reactions [23]. This rearrangement can lead to ortho-hydroxylated products, which may be either desired or undesired depending on the synthetic objective.

For 2,6-diethylaniline-d15, the DoM reactivity is expected to be essentially identical to the parent compound since deuteration does not significantly affect the electronic properties relevant to metalation. However, kinetic isotope effects may result in slightly altered reaction rates for subsequent electrophilic quenching steps involving C-D bond formation or cleavage.

Nitration and Sulfonation Pathways

The nitration and sulfonation of 2,6-diethylaniline follows well-established patterns of electrophilic aromatic substitution with regioselectivity strongly influenced by reaction conditions. Comprehensive studies have demonstrated that the orientation of substitution products is dependent on the acidity of the reaction medium [13] [24].

Under strongly acidic conditions, such as those employed in typical nitration procedures using nitric acid and sulfuric acid mixtures, the amino group becomes protonated, converting from an activating ortho/para-directing group to a deactivating meta-directing group. In these conditions, nitration of 2,6-diethylaniline amides predominantly yields 3-nitro derivatives (meta position) [13].

The specific case of 2,6-diethylaniline acetamide demonstrates this pH-dependent regioselectivity. Under acidic nitration conditions, the primary product is N-(3-nitro-2,6-diethylphenyl)acetamide, while under milder conditions, the 4-nitro derivative (para position) can be obtained [13]. This pH-dependent orientation parallels the behavior observed for 2,6-dimethylaniline derivatives [13].

The steric influence of the ethyl substituents plays a crucial role in directing electrophilic attack away from the 2,6-positions toward the less hindered 3, 4, and 5 positions. This steric control, combined with the electronic effects of the amino group, results in predictable regioselectivity patterns.

Sulfonation reactions follow similar mechanistic pathways to nitration, with the sulfonic acid group (SO₃H) introduced through electrophilic aromatic substitution. The sulfonation of aniline derivatives typically occurs under strongly acidic conditions using sulfuric acid or chlorosulfonic acid. Under these conditions, the protonated amino group directs substitution to the meta positions.

For 2,6-diethylaniline, sulfonation is expected to occur primarily at the 4-position under standard conditions, similar to the nitration pattern. The bulky ethyl groups effectively block access to the 2,6-positions, while the 3 and 5 positions may experience some steric hindrance from the adjacent ethyl substituents.

The preparation of sulfonic acid derivatives provides access to valuable synthetic intermediates. The resulting sulfonic acids can undergo further transformations including reduction to thiols, conversion to sulfonamides, or displacement with nucleophiles. These pathways expand the synthetic utility of 2,6-diethylaniline as a building block for more complex aromatic compounds.

Bromination reactions of 2,6-diethylaniline amides have also been studied and show similar pH-dependent regioselectivity to nitration [13]. Under acidic conditions, bromination occurs predominantly at the 3-position, while under neutral or basic conditions, the 4-position is favored.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant